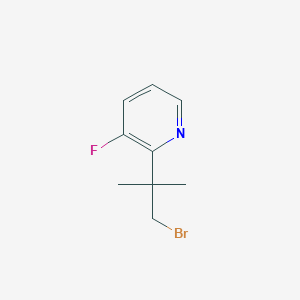
2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to a methyl-substituted propyl group and a fluorine atom attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine typically involves the reaction of 3-fluoropyridine with 1-bromo-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(1-Azido-2-methylpropan-2-yl)-3-fluoropyridine.
科学的研究の応用
2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The molecular pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
(1-Bromo-2-methylpropan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Bromo-2-methylpropionic acid: Contains a bromine atom and a methyl-substituted propyl group but with a carboxylic acid functional group.
Uniqueness
2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on a pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
生物活性
2-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine is a heterocyclic organic compound notable for its unique molecular structure, which includes a bromine and a fluorine atom attached to a pyridine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity involves exploring its synthesis, interaction with biological systems, and potential therapeutic uses.
The molecular formula of this compound is C_9H_{10}BrF_N, indicating the presence of nine carbon atoms, ten hydrogen atoms, one bromine atom, and one fluorine atom. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | Approximately 247.11 g/mol |
| Boiling Point | ~264.6 °C |
| Density | ~1.422 g/cm³ |
Synthesis
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions using palladium catalysts. Common reagents include sodium azide for nucleophilic substitution, which allows for the introduction of functional groups that enhance biological activity.
Research indicates that the unique structure of this compound allows it to interact with various biological targets. Its halogen substituents may enhance lipophilicity and influence membrane permeability, potentially increasing its bioavailability.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of halogenated pyridines have been evaluated against various bacterial strains, demonstrating promising inhibitory effects .
- Anticancer Properties : Preliminary evaluations suggest that this compound may possess anticancer activity. In vitro studies on human tumor cell lines indicated that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has also been investigated. Similar compounds have shown efficacy in reducing inflammation markers in vitro, suggesting that this compound may exhibit similar properties .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
特性
分子式 |
C9H11BrFN |
|---|---|
分子量 |
232.09 g/mol |
IUPAC名 |
2-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
InChI |
InChI=1S/C9H11BrFN/c1-9(2,6-10)8-7(11)4-3-5-12-8/h3-5H,6H2,1-2H3 |
InChIキー |
BMENYPQAVJFNGX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CBr)C1=C(C=CC=N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















